N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Overview
Description
KM02894 is a compound known for its ability to inhibit the release of glutamate. Glutamate is a neurotransmitter that plays a crucial role in normal brain function, but excessive release can lead to various pathological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KM02894 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification processes .
Industrial Production Methods
Industrial production of KM02894 follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The production process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
KM02894 primarily undergoes reactions that involve its functional groups, such as oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s behavior and potential modifications .
Common Reagents and Conditions
Common reagents used in the reactions involving KM02894 include oxidizing agents, reducing agents, and various solvents like dimethyl sulfoxide (DMSO). The reactions are often conducted at specific temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of KM02894 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
KM02894 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
KM02894 exerts its effects by inhibiting the release of glutamate from cells. This inhibition is achieved through the interaction of KM02894 with specific molecular targets involved in the glutamate release pathway. By blocking these targets, KM02894 reduces the excessive release of glutamate, thereby mitigating its pathological effects .
Comparison with Similar Compounds
KM02894 is unique in its specific inhibition of glutamate release, making it a valuable tool for research in various fields. Similar compounds that also inhibit glutamate release include:
IDRA-21: A positive allosteric modulator of the AMPA receptor, which also affects glutamate release.
Fenobam: A non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).
Methoxy-PEPy: A selective antagonist of the mGluR5 receptor.
These compounds share some similarities with KM02894 but differ in their specific targets and mechanisms of action, highlighting the unique properties of KM02894 in glutamate release inhibition .
Properties
IUPAC Name |
1-methyl-3-(thiophene-2-carbonylamino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS2/c1-8-7(12)10-9-6(11)5-3-2-4-13-5/h2-4H,1H3,(H,9,11)(H2,8,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXUJKFYUBHYNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164150 | |
Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731555 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116850-74-9 | |
Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116850-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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